

Introduction: The Enkephalin System and the Challenge of Stability

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Enkephalins are endogenous opioid pentapeptides that play a crucial role as neurotransmitters in modulating pain, mood, and stress responses.[1][2][3] The two primary forms, Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin), exert their effects by binding to and activating opioid receptors, primarily the μ (mu) and δ (delta) types.[2][3][4] Despite their potent physiological effects, the therapeutic application of native enkephalins is severely limited by their rapid degradation in vivo by peptidases, resulting in a very short biological half-life.[3][5][6]

The development of enkephalin analogues is a key strategy to overcome this limitation. By modifying the peptide structure, researchers aim to create compounds that retain high affinity for opioid receptors while exhibiting enhanced resistance to enzymatic breakdown.[7][8] Understanding the specific enzymes and cleavage pathways involved is therefore fundamental to the rational design of new, effective, and long-lasting opioid analgesics.

Principal Enzymes in Enkephalin Degradation

The inactivation of enkephalins is primarily carried out by two key membrane-bound zinc metallopeptidases.[9][10][11][12] The concomitant action of these enzymes efficiently clears enkephalins from the synaptic cleft, terminating their signal.[13]

Aminopeptidase N (APN): Also known as CD13, this exopeptidase cleaves the N-terminal Tyr¹-Gly² bond, releasing the initial tyrosine residue. This single cleavage is sufficient to inactivate the peptide, as the N-terminal tyrosine is essential for opioid receptor binding.[10] [14][15]



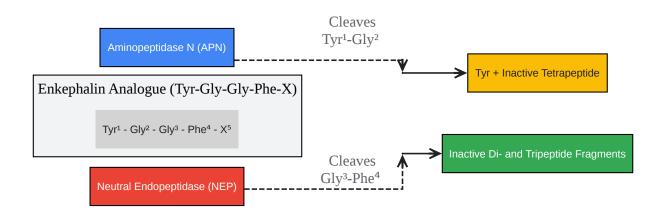




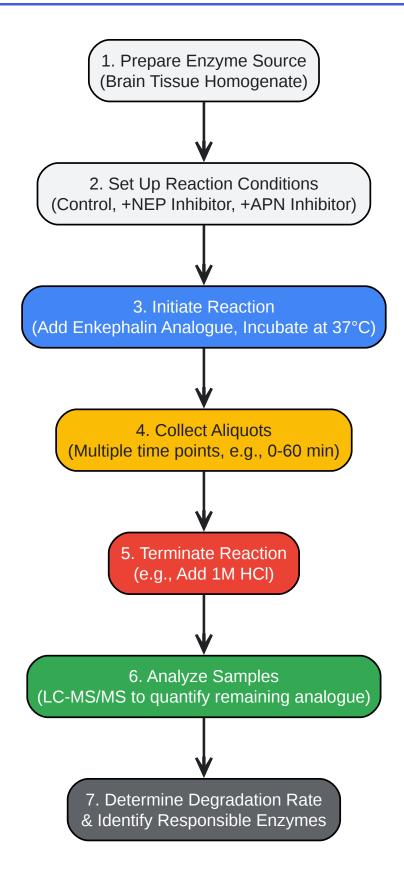
• Neutral Endopeptidase (NEP): Also known as neprilysin or "enkephalinase," this endopeptidase cleaves the Gly³-Phe⁴ amide bond within the peptide sequence.[9][10][16][17]

While APN and NEP are the primary drivers of degradation, other enzymes such as Dipeptidyl Carboxypeptidase (DCP) and Angiotensin-Converting Enzyme (ACE) have also been shown to play a role in processing enkephalins and their precursors, particularly by cleaving C-terminal dipeptides from larger enkephalin-containing peptides.[1][18][19]

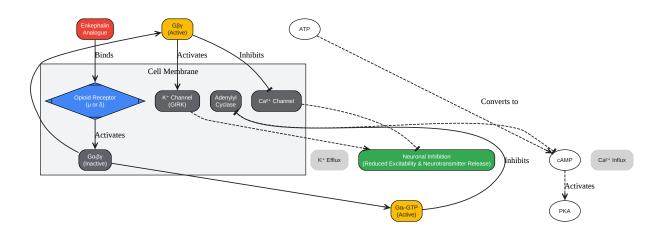












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